molecular formula C14H27NO3 B13581311 Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate

Cat. No.: B13581311
M. Wt: 257.37 g/mol
InChI Key: LGCAEXOQVJXKRZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate is an organic compound with the molecular formula C14H27NO3. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-cyclohexyl-3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of tert-butyl chloroformate with 3-cyclohexyl-3-hydroxypropylamine:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a drug intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxypropylcarbamate: Lacks the cyclohexyl group, making it less bulky.

    Cyclohexyl 3-hydroxypropylcarbamate: Lacks the tert-butyl group, affecting its steric properties.

    Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group, altering its reactivity.

Uniqueness

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate is unique due to the presence of both the tert-butyl and cyclohexyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-(3-cyclohexyl-3-hydroxypropyl)carbamate

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)

InChI Key

LGCAEXOQVJXKRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1CCCCC1)O

Origin of Product

United States

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